molecular formula C30H31NO3 B13864822 1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine

1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine

Cat. No.: B13864822
M. Wt: 453.6 g/mol
InChI Key: DTOJSAUUVSMJBP-UHFFFAOYSA-N
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Description

1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indanone core, methoxy and phenylmethoxy substituents, and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the indanone core, the introduction of methoxy and phenylmethoxy groups, and the attachment of the piperidine moiety. Common synthetic routes may include:

    Step 1: Formation of the indanone core through cyclization reactions.

    Step 2: Introduction of methoxy and phenylmethoxy groups via electrophilic aromatic substitution.

    Step 3: Attachment of the piperidine moiety through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the indanone core to form dihydroindanone derivatives.

    Substitution: Replacement of methoxy or phenylmethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydroindanone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biology, this compound may be studied for its potential biological activities. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its interactions with molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Inden-1-one, 2,3-dihydro-6-methoxy-5-(phenylmethoxy)-2-[[1-(phenylmethyl)-4-piperidinyl]methylene]-; 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine may include:

    Indanone derivatives: Compounds with similar indanone cores.

    Piperidine derivatives: Compounds with similar piperidine moieties.

    Methoxy-substituted compounds: Compounds with methoxy groups on aromatic rings.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, including the indanone core, methoxy and phenylmethoxy substituents, and the piperidine moiety. This combination may confer unique chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C30H31NO3

Molecular Weight

453.6 g/mol

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one

InChI

InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3

InChI Key

DTOJSAUUVSMJBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5

Origin of Product

United States

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